An In-depth Technical Guide to the Chemical Properties of Sarcosine, N-(phosphonoamidino)-, dipotassium salt
An In-depth Technical Guide to the Chemical Properties of Sarcosine, N-(phosphonoamidino)-, dipotassium salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sarcosine, N-(phosphonoamidino)-, dipotassium salt, more commonly known as Creatine Phosphate Dipotassium Salt, is a pivotal high-energy phosphate compound with the CAS number 18838-38-5. It plays a crucial role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its characterization, and its primary biological signaling pathway.
Chemical and Physical Properties
The chemical and physical properties of Sarcosine, N-(phosphonoamidino)-, dipotassium salt are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Reference |
| Chemical Name | Sarcosine, N-(phosphonoamidino)-, dipotassium salt | |
| Common Name | Creatine Phosphate, Dipotassium Salt; Phosphocreatine, 2K | [1] |
| CAS Number | 18838-38-5 | [1] |
| Molecular Formula | C₄H₈K₂N₃O₅P | [2] |
| Molecular Weight | 287.29 g/mol | [2] |
| Appearance | White solid | [3] |
| Purity | ≥98% (by TLC) | [3] |
| Solubility | 5 mg/mL in water | [3] |
| Insoluble in DMSO | [4] | |
| Storage Temperature | -20°C | [3] |
| Flash Point | 268.5 °C (515.3 °F) | [5] |
Stability Profile
Sarcosine, N-(phosphonoamidino)-, dipotassium salt exhibits notable stability under specific conditions. Stock solutions, once reconstituted, are stable for up to 3 months when aliquoted and frozen at -20°C. However, the stability of creatine and its derivatives in solution is highly dependent on pH and temperature. In acidic conditions (pH below 7), there is an increased rate of non-enzymatic cyclization of creatine to the inactive creatinine. This degradation is accelerated at higher temperatures[6]. It is crucial to maintain neutral to slightly alkaline pH for optimal stability in aqueous solutions.
Experimental Protocols
A key experimental application involving Sarcosine, N-(phosphonoamidino)-, dipotassium salt is the determination of creatine kinase (CK) activity. The compound serves as a crucial substrate in this enzymatic assay.
Creatine Kinase Activity Assay
This assay measures the activity of creatine kinase by coupling the production of ATP from phosphocreatine and ADP to a series of enzymatic reactions that result in the reduction of NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the CK activity.
Materials:
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Sarcosine, N-(phosphonoamidino)-, dipotassium salt (Phosphocreatine)
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Adenosine 5'-diphosphate (ADP)
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D-Glucose
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β-Nicotinamide adenine dinucleotide phosphate (NADP+)
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Hexokinase
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Glucose-6-phosphate dehydrogenase (G-6-PDH)
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Magnesium Acetate
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Glycylglycine buffer (pH 7.4)
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Bovine Serum Albumin (BSA)
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Spectrophotometer capable of reading at 340 nm
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Thermostatically controlled cuvette holder (30°C)
Procedure:
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Prepare a reaction cocktail containing glycylglycine buffer, BSA, phosphocreatine, ADP, D-glucose, NADP+, magnesium acetate, hexokinase, and glucose-6-phosphate dehydrogenase.
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Pipette the reaction cocktail into cuvettes and incubate to a stable temperature of 30°C.
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Initiate the reaction by adding the sample containing creatine kinase.
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Monitor the increase in absorbance at 340 nm over a period of approximately 5 minutes.
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Calculate the rate of change in absorbance (ΔA340nm/minute).
Unit Definition: One unit of creatine kinase is defined as the amount of enzyme that will transfer 1.0 µmole of phosphate from phosphocreatine to ADP per minute at pH 7.4 at 30°C.
Biological Significance and Signaling Pathway
Sarcosine, N-(phosphonoamidino)-, dipotassium salt is a key component of the phosphocreatine energy shuttle , a critical mechanism for maintaining ATP homeostasis in cells with high energy turnover.
The Phosphocreatine Energy Shuttle
This intracellular energy shuttle facilitates the transport of high-energy phosphate from the mitochondria, where ATP is produced, to the sites of energy utilization, such as the myofibrils in muscle cells.
Mechanism:
-
In the mitochondrial intermembrane space, mitochondrial creatine kinase (MtCK) catalyzes the transfer of a phosphate group from ATP to creatine, forming phosphocreatine and ADP.
-
Phosphocreatine, being a smaller and more mobile molecule than ATP, diffuses through the cytoplasm to sites of high ATP consumption.
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At these sites, cytosolic creatine kinase (CK) catalyzes the reverse reaction, transferring the phosphate group from phosphocreatine to ADP to rapidly regenerate ATP.
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The newly synthesized ATP is then readily available for cellular processes, such as muscle contraction. The resulting creatine diffuses back to the mitochondria to be re-phosphorylated, completing the shuttle.
This system acts as a temporal and spatial buffer for ATP, ensuring that energy is available where and when it is needed most.
Signaling Pathway Diagram
Caption: The Phosphocreatine Energy Shuttle.
Experimental Workflow: Creatine Kinase Assay
The logical flow of the creatine kinase assay is depicted below, illustrating the coupled enzymatic reactions.
Caption: Workflow of the coupled enzyme assay for Creatine Kinase activity.
References
- 1. scbt.com [scbt.com]
- 2. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Creatine Phosphate dipotassium salt ≥98% (TLC), solid, high-energy phosphate compound, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
